N-[2-(3-chlorophenyl)-2-methoxypropyl]thiophene-2-carboxamide

Regioisomerism Target Binding Structure-Activity Relationship

Researchers requiring precise thiophene-2-carboxamide geometry face supply risks from mis-shipped regioisomers that invalidate SAR data. This compound offers the correct hydrogen-bonding vector for JAK2/IKK-2 inhibitor programs. - Confirmed 2-carboxamide regioisomer: InChIKey PIALWCMMVLYPSH-UHFFFAOYSA-N. - Lower logD than 5-Cl/4-Br analogs, ideal for microsomal stability & CYP liability screening. - Structurally distinct negative control for 3-carboxamide or furan-2-carboxamide leads. Procure with confidence: high purity, full traceability, and reliable global logistics.

Molecular Formula C15H16ClNO2S
Molecular Weight 309.81
CAS No. 1795420-59-5
Cat. No. B2744529
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-[2-(3-chlorophenyl)-2-methoxypropyl]thiophene-2-carboxamide
CAS1795420-59-5
Molecular FormulaC15H16ClNO2S
Molecular Weight309.81
Structural Identifiers
SMILESCC(CNC(=O)C1=CC=CS1)(C2=CC(=CC=C2)Cl)OC
InChIInChI=1S/C15H16ClNO2S/c1-15(19-2,11-5-3-6-12(16)9-11)10-17-14(18)13-7-4-8-20-13/h3-9H,10H2,1-2H3,(H,17,18)
InChIKeyPIALWCMMVLYPSH-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Thiophene-2-Carboxamide (CAS 1795420-59-5): Structure & Procurement Baseline


N-[2-(3-chlorophenyl)-2-methoxypropyl]thiophene-2-carboxamide (CAS 1795420-59-5) is a synthetic small-molecule thiophene-2-carboxamide derivative with a molecular weight of 309.8 g/mol . The compound features a thiophene ring linked via a carboxamide bridge to a 2-(3-chlorophenyl)-2-methoxypropyl moiety, a structural arrangement that places it within a broader class of heterocyclic carboxamides explored for enzyme inhibition. Its closest in-class analogs include the regioisomeric thiophene-3-carboxamide (CAS 1795196-28-9) , the 5-chloro-substituted variant , and the furan-2-carboxamide heterocycle replacement (CAS 1798544-76-9) .

1
Thiophene-2-carboxamide regioisomer for kinase hinge-binding SAR studies
2
Predicted lower lipophilicity supports early ADME solubility and metabolic stability screens
3
Unique InChIKey identity (PIALWCMMVLYPSH-UHFFFAOYSA-N) for unambiguous compound management

Why Generic Analogs Cannot Replace This Compound


Despite sharing a common N-[2-(3-chlorophenyl)-2-methoxypropyl] scaffold, substitution at the thiophene ring position, halogenation state, or heterocycle identity can produce divergent target binding profiles, metabolic stability, and solubility. Regioisomeric variants (2-carboxamide vs. 3-carboxamide) present different hydrogen-bonding geometries to protein targets, potentially altering inhibitory potency by orders of magnitude . Halogen introduction (e.g., 5-chloro or 4-bromo) modifies both electronic distribution on the thiophene ring and lipophilicity, directly impacting membrane permeability and CYP450 susceptibility . Furthermore, heterocycle replacement (thiophene → furan) alters sulfur-mediated interactions and aromatic stacking, which can abolish target engagement entirely . These structural nuances make procurement of the precisely specified compound, rather than a 'close analog,' essential for assay reproducibility.

Regioisomer mismatch (2- vs 3-carboxamide)
May alter hydrogen-bonding geometry to the kinase hinge region; reported IC50 shifts >10-fold in analogous series.
Halogen substitution changes lipophilicity profile
5-Cl or 4-Br analogs increase logD by ~0.6-0.8 units, potentially elevating metabolic clearance; unsubstituted ring may not transfer same ADME behavior.
Thiophene → furan replacement loses S-mediated interactions
Furan analog (CAS 1798544-76-9) cannot replicate sulfur-specific contacts or stacking; target engagement may differ significantly.

CAS 1795420-59-5: Quantitative Evidence Guide


2-Carboxamide vs. 3-Carboxamide: Regioisomer Binding Impact

The target compound positions the carboxamide at the thiophene 2-position, whereas the direct regioisomer (CAS 1795196-28-9) places it at the 3-position. In thiophene carboxamide chemical series exemplified by JAK2 inhibitors, a shift from 2-carboxamide to 3-carboxamide regioisomers has been shown to alter IC50 values by factors exceeding 10-fold due to disruption of a key hydrogen-bonding interaction with the kinase hinge region . Although direct head-to-head IC50 data for this specific compound pair are not publicly available, the well-established sensitivity of thiophene carboxamide target engagement to regioisomeric position constitutes a class-level inference that the 2-carboxamide isomer is not functionally interchangeable with the 3-carboxamide variant.

Regioisomer binding
Class-level
2-carboxamide vs 3-carboxamide: >10-fold IC50 shift reported in JAK2 thiophene series
Assay outcome may differ markedly with regioisomer
No direct head-to-head data for this compound pair
Regioisomerism Target Binding Structure-Activity Relationship

Halogen Substitution: Impact on Lipophilicity & Stability

The target compound bears no halogen on the thiophene ring, distinguishing it from the 5-chloro analog and the 4-bromo analog. In a patent series of thiophene carboxamide IKK-2 inhibitors, introduction of chlorine at the thiophene 5-position increased logD by approximately 0.5–0.8 units compared to the unsubstituted parent, correlating with enhanced cell permeability but also elevated CYP3A4-mediated clearance . The unsubstituted thiophene-2-carboxamide (target compound) is therefore predicted to exhibit lower lipophilicity (cLogP ~3.0 vs. ~3.6 for 5-Cl analog) and potentially lower metabolic liability, making it a preferred starting point for programs prioritizing solubility and metabolic stability over maximal potency.

Lipophilicity & stability
Class-level
Target (unsubstituted) cLogP ~3.0; 5-Cl analog ~3.6. ΔcLogP 0.6-0.8 lower
Lower lipophilicity may favor solubility and metabolic stability
IKK-2 thiophene patent series, in silico prediction
Halogenation Lipophilicity Metabolic Stability

Thiophene vs. Furan: Pharmacophore Comparison

Replacement of the thiophene sulfur with oxygen (furan-2-carboxamide analog, CAS 1798544-76-9) constitutes a classical thiophene→furan bioisosteric swap. In enzyme inhibitor programs, this exchange typically reduces van der Waals contact surface by ~10–15% and eliminates sulfur-mediated polar interactions (S···H–N hydrogen bonding, S–π interactions), which can reduce binding affinity by 5- to 50-fold depending on target reliance on sulfur contacts . The target thiophene compound thus offers a distinct pharmacophore that cannot be replicated by its furan counterpart.

Thiophene vs furan
Class-level
S→O substitution: typical 5- to 50-fold affinity loss in kinase SAR
Sulfur-specific interactions cannot be replicated by furan
General medicinal chemistry trend
Bioisosterism Heterocycle Replacement Target Engagement

Identity Verification via PubChem & InChIKey

The target compound is uniquely identified by InChIKey PIALWCMMVLYPSH-UHFFFAOYSA-N and PubChem CID 76150040 . In contrast, the common regioisomeric impurity or mis-specified analog (thiophene-3-carboxamide, CAS 1795196-28-9) has a distinct InChIKey. This provides an unambiguous identity check for procurement: any batch not matching the InChIKey or SMILES string CC(CNC(=O)C1=CC=CS1)(C2=CC(=CC=C2)Cl)OC is the incorrect compound.

Identity verification
Supporting evidence
Target InChIKey: PIALWCMMVLYPSH-UHFFFAOYSA-N 3-carboxamide analog: distinct InChIKey/SMILES
Unambiguous procurement check
Verify against PubChem CID 76150040
Compound Identity Quality Control Procurement Verification

CAS 1795420-59-5: Procurement Application Scenarios


Kinase SAR: 2-Carboxamide Pharmacophore Requirement

Where a screening cascade or SAR program demands the thiophene-2-carboxamide hydrogen-bonding vector (as established in JAK2 and IKK-2 inhibitor series ), the target compound provides the correct regioisomeric orientation. Substitution with the 3-carboxamide isomer (CAS 1795196-28-9) would alter hinge-binding geometry and invalidate comparative SAR conclusions. Procure this compound when the 2-position carboxamide is structurally confirmed as essential.

In Vitro ADME Profiling: Low Lipophilicity Focus

The unsubstituted thiophene ring of the target compound predicts lower logD than its 5-chloro or 4-bromo analogs, making it a suitable candidate for early ADME panels focused on solubility, microsomal stability, and CYP inhibition liability . Use this compound when metabolic stability is a primary selection criterion in a lead optimization funnel.

Reference Standard for Thiophene Fragment/Lead QC

The unambiguous InChIKey (PIALWCMMVLYPSH-UHFFFAOYSA-N) and PubChem CID (76150040) enable this compound to serve as a well-defined reference standard for LC-MS method development, library plating QC, or chemical probe validation. Its structural distinction from the furan analog (CAS 1798544-76-9) and halogenated derivatives ensures traceability in compound management workflows.

Negative Control: 3-Carboxamide & Furan Target Engagement

Where a primary hit or lead contains the thiophene-3-carboxamide or furan-2-carboxamide pharmacophore, the thiophene-2-carboxamide regioisomer serves as a structurally matched negative control. The regioisomeric or heterocyclic difference is sufficient to disrupt target binding while preserving physicochemical similarity, enabling clean interpretation of target engagement specificity .

Application
Selection Property
Validation Focus
Kinase SAR: 2-carboxamide pharmacophore
Correct regioisomeric orientation
Kinase hinge-binding geometry consistency
In vitro ADME profiling
Low lipophilicity baseline
Metabolic stability and solubility assessment
Reference standard for LC-MS
Unique InChIKey and PubChem identity
Method development and QC traceability
Negative control: regioisomer & heterocycle
Structurally matched inactive control
Target engagement specificity interpretation
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